2-Furoyl chloride

Description

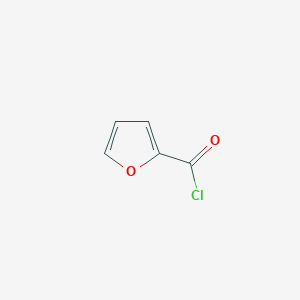

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2/c6-5(7)4-2-1-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTKFKYVSBNYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060176 | |

| Record name | 2-Furancarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-69-5, 1300-32-9 | |

| Record name | 2-Furancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furancarbonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furancarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-furoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Furoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FUROYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2US0DXI75S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Furoyl Chloride: A Comprehensive Technical Guide for Synthetic Applications

Introduction: The Enduring Utility of a Versatile Heterocyclic Building Block

2-Furoyl chloride (CAS No. 527-69-5), the acyl chloride derivative of 2-furoic acid, is a highly reactive and versatile intermediate pivotal to modern organic synthesis.[1][2] Its furan moiety, a five-membered aromatic heterocycle containing oxygen, imparts unique electronic properties and conformational rigidity, making it a privileged scaffold in medicinal chemistry and materials science. This guide provides an in-depth exploration of the physical properties, chemical behavior, and practical applications of this compound, tailored for researchers, chemists, and drug development professionals. We will delve into not just the "what" but the "why" of its reactivity and provide field-proven insights into its handling and application. Its significance is underscored by its role as a key intermediate in the synthesis of numerous pharmaceuticals, including the anti-inflammatory corticosteroid Mometasone Furoate and the antihypertensive agent Prazosin, as well as various agrochemicals.[3][4]

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its effective use in a laboratory setting. This compound is a colorless to light yellow or brown liquid that is sensitive to moisture and should be stored under an inert atmosphere.[5] It is a combustible liquid and a powerful lachrymator, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[6][7]

Core Physical and Chemical Properties

For ease of reference, the key physical and chemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 527-69-5 | [2][4] |

| Molecular Formula | C₅H₃ClO₂ | [4][8] |

| Molecular Weight | 130.53 g/mol | [2][4] |

| Appearance | Colorless to light yellow/brown liquid | |

| Melting Point | -2 °C (28 °F; 271 K) | [2] |

| Boiling Point | 173-174 °C (343-345 °F; 446-447 K) at 760 mmHg | |

| Density | 1.324 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.531 | |

| Solubility | Decomposes in water. Soluble in acetone and ether. | |

| Flash Point | 85 °C (185 °F) - closed cup | [9] |

Spectroscopic Signature for Compound Verification

Verifying the identity and purity of this compound is critical. The following data provides a reference for its spectroscopic characterization.

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is characterized by three distinct signals corresponding to the furan ring protons. The expected chemical shifts are approximately δ 7.77 (dd, J=1.7, 0.9 Hz, 1H), δ 7.50 (dd, J=3.7, 0.9 Hz, 1H), and δ 6.65 (dd, J=3.7, 1.7 Hz, 1H).[6]

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon and the four carbons of the furan ring. The anticipated shifts are approximately 157.0 (C=O), 149.0, 146.0, 122.0, and 113.0 ppm.[10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the acid chloride carbonyl (C=O) stretch, typically appearing around 1750-1780 cm⁻¹. Additional bands corresponding to C-O and C-H stretching and bending of the furan ring will also be present.[5][11][12]

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z 130 and 132 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes. A prominent fragment is typically observed at m/z 95, resulting from the loss of the chlorine atom, corresponding to the furoyl cation [C₅H₃O₂]⁺.[13]

Synthesis and Chemical Reactivity

Preferred Synthetic Protocol: From 2-Furoic Acid

The most common and reliable method for the laboratory-scale synthesis of this compound is the reaction of 2-furoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[2] The use of thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification.[14]

Experimental Protocol: Synthesis of this compound using Thionyl Chloride

-

Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with aqueous NaOH) to neutralize the evolved HCl and SO₂ gases. The entire apparatus must be thoroughly dried to prevent hydrolysis of the product.

-

Reagents: To the flask, add 2-furoic acid (1.0 eq). Under a fume hood, cautiously add an excess of thionyl chloride (SOCl₂, typically 2.0-2.5 eq). A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) can be added to accelerate the reaction.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up and Purification: Allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation under atmospheric pressure. The remaining crude product, this compound, is then purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.[1]

Causality and Trustworthiness: The use of excess thionyl chloride ensures the complete conversion of the carboxylic acid. The DMF catalyst facilitates the reaction by forming a reactive Vilsmeier intermediate, which is more susceptible to nucleophilic attack by the chloride ion. The final distillation under reduced pressure is crucial to obtain high-purity product, as it allows for boiling at a lower temperature, minimizing thermal decomposition.

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism

The reactivity of this compound is dominated by the high electrophilicity of its carbonyl carbon. This is a consequence of the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. Furthermore, the chloride ion is an excellent leaving group.[15] Consequently, this compound readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles.[16]

The generalized mechanism proceeds via a tetrahedral intermediate, as illustrated below.

Key Reactions and Applications in Drug Development

-

Amide Formation: this compound reacts readily with primary and secondary amines to form the corresponding amides. This reaction is fundamental in synthesizing many active pharmaceutical ingredients (APIs). A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl byproduct.[14]

-

Ester Formation (Esterification): The reaction with alcohols yields furoate esters. This is a highly efficient method for ester synthesis compared to Fischer esterification.[16]

-

Application Example (Mometasone Furoate Synthesis): Mometasone Furoate is prepared by the direct esterification of the 17-hydroxyl group of mometasone with this compound in the presence of a tertiary amine like triethylamine.[19][20] This reaction showcases the chemoselectivity achievable, as the reagent preferentially acylates the less hindered secondary alcohol in the presence of other hydroxyl groups under controlled conditions.[19][20]

-

-

Friedel-Crafts Acylation: As an acyl chloride, it can participate in Friedel-Crafts acylation reactions with electron-rich aromatic or heteroaromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form aryl furoyl ketones. This C-C bond-forming reaction is a powerful tool for building molecular complexity.

Workflow for a Typical Acylation Reaction

The following diagram outlines a standard workflow for employing this compound in a laboratory synthesis, emphasizing safety and purification.

Expert Insight: The slow, controlled addition of this compound at reduced temperatures is critical. Due to its high reactivity, these reactions are often highly exothermic. Failure to control the temperature can lead to side reactions and a decrease in yield and purity. The choice of a non-nucleophilic base is paramount to prevent it from competing with the intended nucleophile.

Conclusion

This compound is a cornerstone reagent in organic synthesis, offering a reliable and efficient means of introducing the furoyl moiety into a vast array of molecules. Its high reactivity, while demanding careful handling, is precisely what makes it so valuable for constructing complex molecular architectures found in pharmaceuticals and other advanced materials. A comprehensive understanding of its properties, reaction mechanisms, and practical handling protocols, as outlined in this guide, empowers researchers to leverage its full synthetic potential in their scientific endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound- 527-69-5 [ganeshremedies.com]

- 5. This compound, 98+% 100 mL | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. This compound(527-69-5) 1H NMR [m.chemicalbook.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. 527-69-5 CAS | this compound | Laboratory Chemicals | Article No. 3893L [lobachemie.com]

- 9. This compound 95 527-69-5 [sigmaaldrich.com]

- 10. This compound(527-69-5) 13C NMR [m.chemicalbook.com]

- 11. 2-Furancarbonyl chloride | C5H3ClO2 | CID 68242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound(527-69-5) IR Spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. benchchem.com [benchchem.com]

- 16. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 17. prepchem.com [prepchem.com]

- 18. jbclinpharm.org [jbclinpharm.org]

- 19. US6177560B1 - Process for the preparation of mometasone furoate - Google Patents [patents.google.com]

- 20. DE69904585T2 - Process for the preparation of mometasone furoate - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectral Analysis of 2-Furoyl Chloride (CAS 527-69-5)

Prepared by a Senior Application Scientist

This document provides a comprehensive analysis of the spectral characteristics of 2-Furoyl chloride, a key intermediate in pharmaceutical and chemical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this guide offers an in-depth examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with validated experimental protocols and interpretive insights.

Introduction to this compound

This compound, also known as Furan-2-carbonyl chloride, is a heterocyclic acyl chloride with the chemical formula C₅H₃ClO₂.[2][3] It is a colorless to pale yellow liquid with a pungent odor, recognized for its role as a versatile reagent in organic synthesis, particularly in the manufacturing of pharmaceuticals like mometasone furoate and fluticasone furoate.[1][4] Due to its reactivity, particularly its corrosivity and moisture sensitivity, proper handling and characterization are paramount.[4][5] This guide focuses on the definitive spectral methods used to confirm its identity and purity.

Molecular Structure of this compound

Caption: Chemical structure of this compound (CAS 527-69-5).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its furan ring and acyl chloride functional group.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound displays three distinct signals corresponding to the three protons on the furan ring. The electron-withdrawing effect of the acyl chloride group significantly influences the chemical shifts of these protons, moving them downfield.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃ [6]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H5 | 7.77 | dd | J = 1.75, 0.87 Hz |

| H3 | 7.50 | dd | J = 3.69, 0.87 Hz |

| H4 | 6.65 | dd | J = 3.69, 1.75 Hz |

Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent ability to dissolve this compound and its relatively simple solvent signal, which does not interfere with the analyte's peaks.[7] The use of a standard 300 or 500 MHz spectrometer provides the necessary resolution to accurately determine coupling constants.[6][7]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.[7]

-

Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

-

Apply a 30-degree pulse width with a relaxation delay of 1-2 seconds.

-

-

Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum, and reference the solvent peak (CDCl₃) to 7.26 ppm.

Carbon-¹³ (¹³C) NMR Analysis

The ¹³C NMR spectrum provides complementary information, identifying the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 157.1 |

| C2 | 147.5 |

| C5 | 150.1 |

| C3 | 125.1 |

| C4 | 113.4 |

Note: Specific peak assignments are based on typical chemical shifts for similar furan derivatives and acyl chlorides. Precise data can be found in spectral databases.[8]

Expertise & Experience: The carbonyl carbon (C=O) of the acyl chloride is characteristically found at a lower field (~160-180 ppm) compared to other carbonyl compounds due to the electronegativity of the chlorine atom. The carbon atoms of the furan ring are also clearly distinguishable.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.[7]

-

Instrumentation: Utilize a NMR spectrometer operating at a corresponding ¹³C frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Acquisition Parameters:

-

Employ proton-decoupled acquisition to produce a spectrum of singlets.

-

Set a spectral width of 0-200 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) is often used, and a larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[9]

-

-

Processing: Process the FID similarly to the ¹H spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The IR spectrum of this compound is dominated by a very strong absorption from the carbonyl (C=O) stretch of the acyl chloride.

Table 3: Key IR Absorptions for this compound [10][11]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Acyl Chloride) | ~1750-1780 | Very Strong |

| C-O-C Stretch (Furan) | ~1000-1300 | Strong |

| C-Cl Stretch | ~650-850 | Medium |

| Aromatic C-H Stretch | >3000 | Medium |

Trustworthiness: The position of the carbonyl stretch at a high wavenumber (>1750 cm⁻¹) is highly characteristic of an acyl chloride and serves as a primary diagnostic peak, distinguishing it from other carbonyl-containing compounds like esters or ketones.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Collection: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[12] Collect a background spectrum of the empty crystal.

-

Sample Application: Place one to two drops of neat this compound liquid directly onto the ATR crystal surface.[13][14]

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, carefully clean the crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation. Electron Ionization (EI) is a common technique for volatile compounds like this compound.[15]

Table 4: Major Fragments in the EI Mass Spectrum of this compound [16][17]

| m/z | Proposed Fragment Structure | Interpretation |

|---|---|---|

| 130/132 | [C₅H₃ClO₂]⁺• | Molecular Ion (M⁺•) |

| 95 | [C₅H₃O₂]⁺ | Loss of •Cl |

| 67 | [C₄H₃O]⁺ | Loss of CO from m/z 95 |

| 39 | [C₃H₃]⁺ | Further fragmentation |

Authoritative Grounding: The presence of the molecular ion peak at m/z 130, along with a smaller peak at m/z 132 (in an approximate 3:1 ratio), is definitive evidence for a molecule containing one chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl). The primary fragmentation pathway involves the loss of a chlorine radical to form the highly stable furoyl cation at m/z 95, which is often the base peak.[18] This is a characteristic fragmentation for acyl chlorides.[19]

Diagram of Key MS Fragmentation Pathway

Caption: Primary fragmentation pathway of this compound under EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a Gas Chromatography (GC) system for volatile liquids. The sample must be volatilized.[20]

-

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[21][22] This process ejects an electron from the molecule, forming a radical cation (the molecular ion).[23]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Safety and Handling

This compound is a corrosive and combustible liquid that reacts with water, alcohols, and strong bases.[5][24] It is a lachrymator and causes severe skin and eye burns.[25][26]

-

Handling: Always handle this compound in a well-ventilated chemical fume hood.[24]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves (e.g., nitrile), and eye/face protection.[26]

-

Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere, away from heat and sources of ignition. Keep containers tightly closed.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 527-69-5 CAS | this compound | Laboratory Chemicals | Article No. 3893L [lobachemie.com]

- 3. 2-Furancarbonyl chloride | C5H3ClO2 | CID 68242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound(527-69-5) 1H NMR spectrum [chemicalbook.com]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. This compound(527-69-5) 13C NMR [m.chemicalbook.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. This compound(527-69-5) IR Spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 15. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 16. 2-Furancarbonyl chloride [webbook.nist.gov]

- 17. 2-Furancarbonyl chloride [webbook.nist.gov]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. fishersci.com [fishersci.com]

- 25. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 26. cdhfinechemical.com [cdhfinechemical.com]

Electrophilicity of 2-Furoyl chloride carbonyl carbon

An In-Depth Technical Guide to the Electrophilicity of the 2-Furoyl Chloride Carbonyl Carbon

Abstract

This compound is a pivotal intermediate in the synthesis of pharmaceuticals and fine chemicals, prized for its role as a potent acylating agent.[1][2][3] Its reactivity is fundamentally governed by the electrophilic character of its carbonyl carbon. This guide provides a detailed examination of the structural, electronic, and mechanistic factors that define this electrophilicity. We will dissect the competing electronic effects of the furan ring, offer a comparative analysis with its benzenoid analog, benzoyl chloride, and present both experimental and computational frameworks for quantifying its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this versatile reagent.

The Electronic Architecture of this compound

The electrophilicity of a carbonyl carbon is its susceptibility to attack by a nucleophile. In acyl chlorides, this property is significantly enhanced compared to other carboxylic acid derivatives like esters or amides.[4][5] The reactivity of this compound is a nuanced interplay between the inherent properties of the acyl chloride functional group and the unique electronic contributions of the furan heterocycle.

The Acyl Chloride Moiety: An Activated Electrophile

The high reactivity of the acyl chloride group stems from three primary factors:

-

Inductive Effect: The highly electronegative chlorine and oxygen atoms pull electron density away from the carbonyl carbon, creating a significant partial positive charge (δ+). This makes the carbon a prime target for nucleophiles.[4][6]

-

Resonance Destabilization: While the chlorine atom possesses lone pairs, its 3p orbitals have poor overlap with the 2p orbital of the carbonyl carbon. Consequently, resonance donation from chlorine to the carbonyl is minimal. This lack of resonance stabilization, compared to an amide or ester, leaves the carbonyl carbon more electron-deficient and thus more reactive.[4]

-

Excellent Leaving Group: The chloride ion (Cl⁻) is a superb leaving group due to its stability as a weak base. This facilitates the tetrahedral intermediate's collapse during nucleophilic acyl substitution.[7]

The Furan Ring: A Modulator of Reactivity

The furan ring, attached at the 2-position, exerts both resonance and inductive effects on the carbonyl group, which act in opposition.

-

Resonance Donation (-M Effect): Furan is an electron-rich, π-excessive aromatic system.[8][9] The oxygen heteroatom delocalizes one of its lone pairs into the ring, increasing its electron density.[7][9] This electron density can be further delocalized onto the carbonyl group, which theoretically reduces the partial positive charge on the carbonyl carbon and dampens its electrophilicity.

-

Inductive Withdrawal (-I Effect): The sp²-hybridized carbons and the electronegative oxygen atom of the furan ring exert a net inductive electron-withdrawing effect. This effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge and enhancing its electrophilicity.

Studies involving photoelectron spectroscopy of 2-carbonyl furans have suggested that the inductive effects of the substituents are the dominant factor in determining their electronic structure.[10][11] This indicates that the furan ring, in this context, functions primarily as an electron-withdrawing group, thereby heightening the electrophilicity of the carbonyl carbon.

Caption: Competing electronic effects governing carbonyl carbon electrophilicity.

Comparative Analysis: this compound vs. Benzoyl Chloride

A direct comparison with benzoyl chloride provides essential context for understanding this compound's reactivity. Furan is significantly more electron-rich and more reactive towards electrophilic aromatic substitution than benzene.[9][12] This has direct consequences for the attached carbonyl group.

| Feature | 2-Furyl Group | Phenyl Group | Impact on Carbonyl Electrophilicity |

| Aromaticity | Lower resonance energy (~18 kcal/mol)[12] | Higher resonance energy (~36 kcal/mol) | The lower aromaticity of furan allows it to engage more readily in resonance. |

| Ring Electron Density | High (π-excessive)[12] | Moderate | The furan ring has a greater capacity for resonance donation to the carbonyl group. |

| Resonance Effect (+M) | Stronger | Weaker | Stronger donation from the furyl group slightly decreases the carbonyl carbon's δ+ charge relative to the phenyl-substituted case. |

| Inductive Effect (-I) | Strong | Strong | Both sp²-hybridized rings are inductively withdrawing. |

Methodologies for Assessing Electrophilicity

To move from qualitative description to quantitative analysis, specific experimental and computational protocols are required. These systems are self-validating, providing empirical data to support theoretical claims.

Experimental Protocol: Competitive Aminolysis Kinetics

This protocol provides a robust method for directly comparing the acylation rates of this compound and benzoyl chloride. The relative rates serve as a direct measure of their relative electrophilicity.

Objective: To determine the relative reaction rate of this compound versus benzoyl chloride with a model nucleophile, aniline.

Methodology:

-

Reagent Preparation:

-

Prepare equimolar stock solutions (e.g., 0.1 M) of this compound, benzoyl chloride, and aniline in a dry, non-nucleophilic solvent (e.g., Dichloromethane, DCM).

-

Prepare a stock solution of an internal standard (e.g., 0.05 M naphthalene) for chromatographic analysis.

-

Causality: Using a dry, aprotic solvent prevents hydrolysis of the acyl chlorides. An internal standard corrects for variations in injection volume during analysis.

-

-

Reaction Setup:

-

In separate, dry reaction vials equipped with magnetic stirrers, add a precise volume of the aniline solution and the internal standard solution.

-

Equilibrate the vials to a constant temperature (e.g., 25.0 °C) in a water bath.

-

Causality: Precise temperature control is critical as reaction rates are highly temperature-dependent.

-

-

Reaction Initiation and Monitoring:

-

Initiate the reactions by adding a precise volume of the respective acyl chloride solution to each vial simultaneously. Start a timer.

-

At predetermined time intervals (e.g., 1, 3, 5, 10, 20 minutes), withdraw a small aliquot from each reaction and immediately quench it by adding it to a vial containing a quenching agent (e.g., a dilute solution of a secondary amine like diethylamine in the mobile phase) to consume any unreacted acyl chloride.

-

Causality: Quenching stops the reaction, allowing for accurate analysis of the product concentration at that specific time point.

-

-

Analysis:

-

Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) with a UV detector.

-

Develop a method that separates the starting materials, the internal standard, and the N-phenylfuran-2-carboxamide or N-phenylbenzamide product.

-

Generate a calibration curve to relate peak area to the concentration of the product.

-

-

Data Interpretation:

-

Plot the concentration of the amide product versus time for each reaction.

-

Determine the initial reaction rate from the slope of this plot.

-

The ratio of the initial rates provides the relative reactivity and a quantitative comparison of the carbonyl carbons' electrophilicity.

-

Caption: Experimental workflow for comparative kinetic analysis.

Computational Chemistry Framework

Computational modeling provides invaluable insight into the intrinsic electronic properties of molecules, complementing experimental data.

-

Methodology: Density Functional Theory (DFT) calculations, using a functional like B3LYP with a basis set such as 6-311+G(d,p), are well-suited for this analysis.

-

Key Parameters for Electrophilicity:

-

Natural Bond Orbital (NBO) Charge: This analysis calculates the partial atomic charge on the carbonyl carbon. A more positive charge indicates greater electrophilicity.

-

LUMO Energy: The Lowest Unoccupied Molecular Orbital (LUMO) is the orbital to which a nucleophile donates electrons. A lower LUMO energy signifies a greater willingness to accept electrons, and therefore, higher electrophilicity.

-

| Molecule | Calculated NBO Charge on C=O (Arbitrary Units) | Calculated LUMO Energy (eV) | Predicted Reactivity |

| This compound | +0.78 (Expected) | -1.5 (Expected) | Highly Reactive |

| Benzoyl Chloride | +0.80 (Expected) | -1.6 (Expected) | Very Highly Reactive |

| Methyl Furoate | +0.72 (Expected) | -0.5 (Expected) | Moderately Reactive |

| Furoic Acid | +0.75 (Expected) | -0.2 (Expected) | Less Reactive |

Note: The values in this table are illustrative representations of expected trends and not the result of actual calculations.

Synthetic Utility: Electrophilicity in Action

The pronounced electrophilicity of this compound makes it a cornerstone reagent in organic synthesis.

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst like AlCl₃, this compound generates a highly electrophilic acylium ion.[13] This species readily attacks electron-rich aromatic rings, forming furoyl-substituted ketones—a key reaction for building molecular complexity.[14][15][16]

Caption: Mechanism of Friedel-Crafts acylation using this compound.

Synthesis of Esters and Amides

The high reactivity of this compound allows for the efficient synthesis of furoate esters and amides, often at room temperature without the need for strong catalysts.[7] This reactivity is harnessed in the pharmaceutical industry for the synthesis of drugs like Mometasone furoate and Ceftiofur.[1][3]

Conclusion

The electrophilicity of the carbonyl carbon in this compound is a finely tuned property, driven by the powerful inductive effects of the acyl chloride group and modulated by the unique electronic nature of the furan ring. While the electron-rich furan ring can donate electron density via resonance, the dominant effect appears to be inductive withdrawal, rendering the carbonyl carbon a highly potent electrophile. This makes this compound an exceptionally useful and reactive building block. A comprehensive understanding, grounded in both experimental kinetics and computational analysis, allows researchers to predictably harness its reactivity for the strategic construction of complex molecules in drug discovery and materials science.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound- 527-69-5 [ganeshremedies.com]

- 4. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Reactivity and Properties of Furan - Organic Chemistry PDF Download [edurev.in]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 13. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 14. allaboutchemistry.net [allaboutchemistry.net]

- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 16. Friedel-Crafts Acylation [organic-chemistry.org]

A Comprehensive Technical Guide to the Thermodynamic Properties of 2-Furoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furoyl chloride (C₅H₃ClO₂), a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, possesses a reactivity profile that is intrinsically linked to its thermodynamic properties.[1][2][3][4][5] A thorough understanding of its enthalpy of formation, heat capacity, and entropy is critical for process safety, reaction optimization, and the development of robust synthetic routes. This guide provides a comprehensive overview of the thermodynamic landscape of this compound. In the absence of extensive experimental data for this specific compound, we present a framework for its thermodynamic characterization, grounded in established experimental methodologies and augmented by computational approaches. By examining analogous compounds and detailing the causality behind experimental designs, this document serves as an essential resource for scientists working with this versatile acylating agent.

Introduction: The Significance of this compound in Chemical Synthesis

This compound, also known as furan-2-carbonyl chloride, is a colorless to pale yellow liquid characterized by a pungent odor.[6][7] It serves as a crucial building block in organic synthesis, valued for its ability to introduce the furoyl group into molecules.[4] This reactivity is leveraged in the production of a variety of active pharmaceutical ingredients (APIs), including the anti-inflammatory agent mometasone furoate and the antibiotic ceftiofur.[1][5]

The energetic considerations of reactions involving this compound are paramount. Its high reactivity, while synthetically useful, also implies a significant release of energy upon reaction, particularly during hydrolysis and aminolysis.[8][9] A quantitative understanding of its thermodynamic properties is therefore not merely academic but a practical necessity for safe and efficient process scale-up.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 527-69-5 | [10][11] |

| Molecular Formula | C₅H₃ClO₂ | [10][11] |

| Molecular Weight | 130.53 g/mol | [10][11] |

| Appearance | Colorless to light yellow/brown liquid | [6][7] |

| Density | 1.324 g/mL at 25 °C | [7][12][13] |

| Melting Point | -2 °C | [7][13] |

| Boiling Point | 173-174 °C | [7][12][13] |

| Solubility | Decomposes in water | [7][8] |

The Challenge of Thermodynamic Data for this compound

A thorough search of established thermodynamic databases, including the NIST Chemistry WebBook, reveals a conspicuous absence of experimentally determined values for the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) of this compound.[3][14][15] This data gap is not uncommon for reactive intermediates. However, recent advancements in computational chemistry provide a reliable avenue for the theoretical determination of these properties for furan derivatives.[1][16][17] Furthermore, by examining the well-characterized thermodynamic properties of analogous compounds like benzoyl chloride, we can establish a reasonable framework for estimation and comparison.[12][18][19][20][21]

Experimental Determination of Thermodynamic Properties: A Methodological Guide

The following sections detail the authoritative experimental protocols for determining the key thermodynamic parameters of a reactive liquid like this compound. The principles described are foundational to thermochemical studies and provide a self-validating system for data acquisition.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is most accurately determined through combustion calorimetry. For a chlorinated organic compound, this requires a specialized approach to ensure complete combustion and to account for the formation of hydrochloric acid.

3.1.1. Experimental Protocol: Rotating-Bomb Calorimetry

The use of a rotating-bomb calorimeter is the standard method for determining the enthalpy of combustion of organohalogen compounds.[22][23][24] This technique ensures that the combustion products, particularly aqueous hydrochloric acid, are in a well-defined final state.

Step-by-Step Methodology:

-

Sample Preparation: A precise mass of high-purity this compound is encapsulated in a gelatin capsule or a polyethylene ampoule. A known mass of a combustion aid, such as mineral oil, is added to promote complete combustion.

-

Bomb Preparation: The bomb is charged with a small, precise amount of water or a reducing solution (e.g., arsenious oxide solution) to quantitatively convert all chlorine to chloride ions in solution. The bomb is then pressurized with a high-purity oxygen to approximately 30 atm.

-

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in the calorimeter can. The entire assembly is placed within an adiabatic jacket to minimize heat exchange with the surroundings.

-

Combustion and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored with high precision (e.g., using a platinum resistance thermometer) as a function of time until a stable final temperature is reached.

-

Post-Combustion Analysis: The contents of the bomb are analyzed to determine the concentration of hydrochloric acid and any unburned carbon.

-

Calculation: The heat of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter system (determined by combusting a standard like benzoic acid). Corrections are applied for the heat of combustion of the capsule and fuse wire, and for the formation of nitric acid from residual nitrogen in the bomb.

Causality Behind Experimental Choices:

-

Rotating Bomb: Rotation of the bomb after combustion ensures that the inner surfaces are washed with the aqueous solution, leading to a homogeneous final state for the hydrochloric acid. This is crucial for an accurate thermodynamic correction.

-

High-Pressure Oxygen: Ensures rapid and complete combustion of the sample.

-

Adiabatic Jacket: Minimizes heat loss to the environment, a primary source of error in calorimetric measurements.

Caption: Workflow for Bomb Calorimetry.

Heat Capacity (Cp)

The heat capacity of a liquid can be determined with high accuracy using adiabatic calorimetry or differential scanning calorimetry (DSC).

3.2.1. Experimental Protocol: Adiabatic Calorimetry

Adiabatic calorimetry directly measures the heat required to raise the temperature of a substance by a specific amount while minimizing heat exchange with the surroundings.[4][5][25][26][27]

Step-by-Step Methodology:

-

Calorimeter Cell: A known mass of this compound is hermetically sealed in a calorimeter cell, which is equipped with a heater and a temperature sensor.

-

Adiabatic Shield: The cell is placed within an adiabatic shield, the temperature of which is controlled to match the temperature of the cell at all times.

-

Heating and Measurement: A precisely measured quantity of electrical energy is supplied to the heater in the cell, causing a small increase in temperature (typically 1-2 K).

-

Data Acquisition: The temperature of the cell is monitored until thermal equilibrium is reached.

-

Calculation: The heat capacity is calculated from the amount of energy supplied and the resulting temperature change.

Causality Behind Experimental Choices:

-

Adiabatic Shield: By maintaining the shield at the same temperature as the sample cell, the heat leak is minimized, allowing for a direct and accurate measurement of the heat absorbed by the sample.

-

Hermetic Sealing: Prevents any loss of the volatile sample during heating.

3.2.2. Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a more common and rapid method for determining heat capacity.[28][29][30][31][32] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Step-by-Step Methodology:

-

Baseline Measurement: An empty sample pan and an empty reference pan are heated at a constant rate to obtain the baseline heat flow.

-

Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan and heated under the same conditions.

-

Sample Measurement: The standard is replaced with a known mass of this compound, and the measurement is repeated.

-

Calculation: The heat capacity of the this compound is calculated by comparing its heat flow signal to that of the standard and the baseline.

Caption: DSC Heat Capacity Measurement Workflow.

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, high-level ab initio computational methods are invaluable for predicting the thermodynamic properties of molecules like this compound.[2][16][17] Methods such as G3 or DLPNO–CCSD(T) can calculate the standard enthalpy of formation in the gas phase with high accuracy, often rivaling or exceeding that of older experimental measurements.[17]

Workflow for Computational Determination of ΔfH°:

-

Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections.

-

Isodesmic Reaction Scheme: A balanced chemical reaction is constructed where the types of chemical bonds are conserved on both the reactant and product sides. This minimizes errors in the calculation. For this compound, a suitable isodesmic reaction might be:

-

This compound + Furan → 2-Furoic acid + Furan-2-carbaldehyde

-

-

Energy Calculation and ΔfH° Determination: The electronic energies of all species in the isodesmic reaction are calculated at a high level of theory. The enthalpy of reaction is then determined, and by using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation of this compound can be derived.

Conclusion and Future Outlook

While direct experimental thermodynamic data for this compound remains elusive, this guide has outlined the authoritative experimental and computational methodologies required for its determination. For professionals in drug development and process chemistry, a precise understanding of the thermodynamic properties of this key intermediate is essential for ensuring safety, optimizing reaction conditions, and achieving process scalability. The protocols for bomb calorimetry, adiabatic calorimetry, and DSC, coupled with the predictive power of modern computational chemistry, provide a robust framework for filling this critical data gap. It is recommended that future work focus on the experimental determination of these properties to validate computational models and to provide benchmark data for the broader class of furan-based acyl chlorides.

References

- 1. elib.bsu.by [elib.bsu.by]

- 2. researchgate.net [researchgate.net]

- 3. 2-Furancarbonyl chloride [webbook.nist.gov]

- 4. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Nitro-2-furoyl chloride [webbook.nist.gov]

- 7. This compound CAS#: 527-69-5 [m.chemicalbook.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. savemyexams.com [savemyexams.com]

- 10. This compound- 527-69-5 [ganeshremedies.com]

- 11. 2-Furancarbonyl chloride | C5H3ClO2 | CID 68242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Benzoyl chloride [webbook.nist.gov]

- 13. Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights [mdpi.com]

- 14. 2-Furancarbonyl chloride [webbook.nist.gov]

- 15. 2-Furancarbonyl chloride [webbook.nist.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. atct.anl.gov [atct.anl.gov]

- 19. atct.anl.gov [atct.anl.gov]

- 20. Benzoyl chloride [webbook.nist.gov]

- 21. Benzoyl chloride [webbook.nist.gov]

- 22. canadacommons.ca [canadacommons.ca]

- 23. scimed.co.uk [scimed.co.uk]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. pubs.aip.org [pubs.aip.org]

- 27. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 30. mse.ucr.edu [mse.ucr.edu]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

A Comprehensive Technical Guide to the Solubility of 2-Furoyl Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Furoyl chloride, a pivotal intermediate in the synthesis of numerous pharmaceuticals and fine chemicals, presents unique handling and solubility challenges due to its inherent reactivity. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. Understanding its solubility profile is critical for optimizing reaction conditions, ensuring process safety, and achieving desired product purity. This document moves beyond simple data presentation to explain the underlying chemical principles governing its solubility and reactivity, offering field-proven insights for laboratory and process scale-up applications. A detailed, self-validating experimental protocol for the qualitative determination of solubility for reactive compounds is also provided, ensuring scientific integrity and reproducibility.

Introduction to this compound: A Reactive Intermediate

This compound (C₅H₃ClO₂) is the acyl chloride derivative of 2-furoic acid. It is a colorless to light yellow liquid with a pungent odor, recognized for its high reactivity, which makes it an excellent acylating agent.[1][2] This reactivity, primarily driven by the electrophilic carbonyl carbon and the good leaving group ability of the chloride ion, is fundamental to its utility in organic synthesis.[3] It serves as a key building block for introducing the furoyl moiety into molecules, a common step in the production of pharmaceuticals such as the anti-inflammatory drug mometasone furoate and the veterinary antibiotic Ceftiofur.[2][4]

However, the very reactivity that makes this compound a valuable synthetic tool also dictates its handling and solubility characteristics. It is classified as a corrosive and moisture-sensitive compound, readily reacting with water and other protic nucleophiles.[5][6] This hydrolytic instability necessitates careful selection of aprotic solvents for reactions and storage to prevent decomposition and the formation of 2-furoic acid and hydrochloric acid.[7]

Physicochemical Properties and Their Influence on Solubility

An understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClO₂ | [3] |

| Molecular Weight | 130.53 g/mol | [8] |

| Appearance | Clear yellow to brown liquid | [6] |

| Density | ~1.324 g/mL at 25 °C | |

| Boiling Point | 173-174 °C | [9] |

| Melting Point | -2 °C | [9] |

| Flash Point | 85 °C | [5] |

The molecule's polarity, arising from the furan ring's oxygen heteroatom and the highly polarized carbonyl-chloride bond, suggests a preference for polar aprotic solvents. The general principle of "like dissolves like" is a useful starting point for predicting solubility. Solvents with similar polarity to this compound are more likely to be effective at solvating it.

Solubility Profile of this compound

Based on available data and chemical principles, this compound is generally soluble in a range of common aprotic organic solvents. Quantitative solubility data is scarce in the literature due to the compound's reactive nature, which complicates equilibrium solubility measurements. Therefore, this guide provides a qualitative assessment of its solubility, categorized as Miscible, Soluble, or Reactive/Insoluble.

| Solvent | Solvent Class | Polarity | Qualitative Solubility | Rationale & Citations |

| Acetone | Ketone | Polar Aprotic | Miscible | Widely cited as a suitable solvent.[3][6][10] |

| Diethyl Ether | Ether | Nonpolar Aprotic | Miscible | Commonly used as a reaction solvent; cited as a good solvent.[3][6][7] |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Miscible | As a polar ether, miscibility is expected and it is a common solvent for acyl chlorides. |

| Dichloromethane (DCM) | Halogenated | Polar Aprotic | Miscible | A common, relatively inert solvent for acyl chloride reactions. |

| Chloroform | Halogenated | Polar Aprotic | Miscible | Stated to be a good solvent for this compound.[3] |

| Ethyl Acetate | Ester | Polar Aprotic | Miscible | Expected to be a good solvent due to its polar aprotic nature. |

| Acetonitrile | Nitrile | Polar Aprotic | Miscible | A polar aprotic solvent suitable for many reactions involving reactive intermediates. |

| Toluene | Aromatic Hydrocarbon | Nonpolar Aprotic | Miscible | Aromatic solvents are generally compatible with acyl chlorides. |

| Benzene | Aromatic Hydrocarbon | Nonpolar Aprotic | Miscible | Cited as a suitable solvent.[7] |

| Hexane | Aliphatic Hydrocarbon | Nonpolar Aprotic | Soluble | Lower polarity may result in slightly lower solubility compared to polar aprotics, but still a viable non-reactive solvent. |

| Dimethylformamide (DMF) | Amide | Polar Aprotic | Soluble (with caution) | While a powerful polar aprotic solvent, DMF can contain amine impurities that may react with acyl chlorides, especially upon heating. Use of high-purity, anhydrous DMF is critical. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Soluble (with caution) | Similar to DMF, DMSO is a strong polar aprotic solvent but can promote side reactions with highly reactive compounds. Use with caution is advised. |

| Water | Protic | Highly Polar | Reactive | Decomposes, often violently, to form 2-furoic acid and HCl.[3][5] |

| Ethanol | Alcohol (Protic) | Polar | Reactive | Reacts to form ethyl 2-furoate.[3] |

| Methanol | Alcohol (Protic) | Polar | Reactive | Reacts to form methyl 2-furoate. |

Causality behind Solvent Choices:

-

Aprotic Nature is Key: The primary consideration for selecting a solvent for this compound is the absence of acidic protons (e.g., O-H, N-H bonds). Protic solvents will readily react with the acyl chloride, leading to decomposition of the starting material and formation of byproducts.

-

Polarity Matching: Polar aprotic solvents like acetone, THF, and dichloromethane are excellent choices as they can effectively solvate the polar this compound molecule without reacting with it.

-

Inertness: The chosen solvent should be inert under the reaction conditions. While solvents like DMF and DMSO are powerful solubilizing agents, their potential for reactivity under certain conditions (e.g., elevated temperatures, presence of impurities) must be considered.

Experimental Protocol: Qualitative Solubility/Miscibility Determination for a Reactive Liquid

The high reactivity and moisture sensitivity of this compound render standard solubility testing methods (like the shake-flask method followed by concentration analysis) impractical and potentially hazardous. Such methods are designed for stable compounds where a thermodynamic equilibrium can be reached. For a reactive compound, the goal shifts from determining equilibrium solubility to assessing practical miscibility and identifying suitable, non-reactive solvent systems for immediate use in a reaction.

This protocol describes a self-validating, qualitative visual method for determining the miscibility of this compound in anhydrous organic solvents under an inert atmosphere. The trustworthiness of this protocol lies in its rigorous control of the experimental environment to prevent premature reaction of the analyte.

Principle

A small, known volume of this compound is added to a larger, known volume of a dry, aprotic solvent in a sealed, inert-atmosphere environment. The mixture is observed for signs of immiscibility (e.g., formation of layers, cloudiness, or droplets). The absence of these indicates miscibility.

Materials and Equipment

-

This compound (≥98% purity)

-

Anhydrous organic solvents (in Sure/Seal™ bottles or freshly distilled)

-

Oven-dried glassware (e.g., small vials or test tubes with septa)

-

Inert gas supply (Nitrogen or Argon) with a manifold or Schlenk line

-

Dry syringes and needles

-

Magnetic stirrer and stir bars (optional)

-

Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, lab coat. All manipulations must be performed in a certified chemical fume hood.

Step-by-Step Methodology

-

Preparation of Glassware: Ensure all vials or test tubes are thoroughly cleaned and oven-dried (e.g., at 120 °C for at least 4 hours) to remove any adsorbed water. Allow the glassware to cool to room temperature in a desiccator.

-

Inert Atmosphere Setup: Transfer the hot, dry glassware to a Schlenk line or glovebox. If using a Schlenk line, cycle between vacuum and inert gas backfill at least three times to ensure a completely inert atmosphere within the vessels. Seal the vials with septa while under a positive pressure of inert gas.

-

Solvent Dispensing: Using a dry syringe, transfer 2.0 mL of the anhydrous solvent to be tested into a prepared, sealed vial. Rationale: Using anhydrous solvents is critical to prevent the hydrolysis of this compound, which would invalidate the observation.

-

Analyte Addition: Carefully draw 0.2 mL of this compound into a separate, smaller dry syringe. Pierce the septum of the solvent-containing vial and slowly add the this compound to the solvent while observing the mixture. Rationale: A 1:10 ratio is a practical starting point for assessing miscibility for reaction setup. The slow addition allows for careful observation at the point of contact.

-

Observation and Interpretation:

-

Gently swirl or stir the mixture.

-

Observe the solution against a well-lit background.

-

Miscible: The solution remains clear and homogenous with no visible phase separation, cloudiness, or schlieren lines after mixing.

-

Immiscible/Partially Soluble: The formation of distinct layers, persistent cloudiness (emulsion), or droplets of the solute that do not dissolve indicates a lack of miscibility.

-

-

Confirmation and Control: As a control, perform the test with a known miscible solvent (e.g., anhydrous acetone) and a known reactive substance (e.g., a small, controlled addition to anhydrous ethanol) to confirm the visual cues for miscibility and reactivity (potential for gas evolution or temperature change).

-

Waste Disposal: All materials and solutions containing this compound must be quenched and neutralized before disposal. Slowly and carefully add the solutions to a stirred beaker containing a basic solution like sodium bicarbonate or sodium hydroxide, ensuring the reaction is controlled and any evolved HCl gas is properly vented in the fume hood. Dispose of the neutralized waste in accordance with local regulations.[5][11]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} Figure 1. Workflow for qualitative solubility testing of this compound.

Conclusion

This compound is a highly reactive, moisture-sensitive compound that requires careful handling and solvent selection. Its solubility is dictated by its polar nature and its propensity to react with protic solvents. It is miscible with a wide range of common polar aprotic solvents, including ethers (diethyl ether, THF), halogenated hydrocarbons (dichloromethane, chloroform), and ketones (acetone). It is also soluble in nonpolar aromatic and aliphatic hydrocarbons, though miscibility may be less complete than with polar aprotic solvents. Protic solvents such as water and alcohols are unsuitable and will lead to decomposition. The provided experimental protocol offers a reliable and safe method for the qualitative assessment of solubility, which is crucial for the successful use of this important synthetic intermediate in research and development.

References

- 1. This compound, 527-69-5 [thegoodscentscompany.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. This compound- 527-69-5 [ganeshremedies.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. This compound CAS#: 527-69-5 [m.chemicalbook.com]

- 7. China this compound(CAS#527-69-5) Manufacturer and Supplier | Xinchem [xinchem.com]

- 8. 2-Furancarbonyl chloride | C5H3ClO2 | CID 68242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 527-69-5 [chemicalbook.com]

- 10. This compound | 527-69-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

Key chemical reactions involving 2-Furoyl chloride

An In-Depth Technical Guide to the Core Chemical Reactions of 2-Furoyl Chloride

Abstract

This compound, a heterocyclic acyl chloride, stands as a pivotal intermediate in the landscape of modern organic synthesis. Its high reactivity, governed by the electrophilic carbonyl carbon and the unique electronic properties of the furan ring, makes it a versatile building block for a multitude of complex molecules. This technical guide provides an in-depth exploration of the core chemical transformations of this compound, designed for researchers, scientists, and professionals in drug development and materials science. We will dissect the principal reaction pathways, including its synthesis, nucleophilic acyl substitutions, Friedel-Crafts acylations, and its participation as a diene in cycloaddition reactions. The narrative emphasizes the causality behind experimental choices, providing validated protocols and mechanistic insights to empower scientists in their synthetic endeavors.

Introduction: The Significance of a Versatile Furan Derivative

This compound (Furan-2-carbonyl chloride) is a corrosive, colorless to yellow liquid that serves as a cornerstone in the synthesis of numerous high-value chemicals.[1][2] Its importance is most pronounced in the pharmaceutical and agrochemical industries.[3][4] It is a key intermediate in the production of a range of pharmaceuticals, including the anti-inflammatory steroid mometasone furoate, the antibiotic ceftiofur, the anti-parasitic diloxanide furoate, and the antihypertensive agent prazosin.[1][5] This widespread utility stems from the furoyl moiety's ability to modulate the biological activity and pharmacokinetic properties of parent molecules.

The reactivity of this compound is twofold: the acyl chloride group is highly susceptible to nucleophilic attack, while the furan ring itself can engage in electrophilic substitution and cycloaddition reactions. Understanding and controlling these distinct reactive modes is paramount for its effective application.

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 527-69-5 | [1] |

| Molecular Formula | C₅H₃ClO₂ | [1] |

| Molecular Weight | 130.53 g/mol | [1][5] |

| Appearance | Liquid | [1] |

| Melting Point | -2 °C | [1][6] |

| Boiling Point | 173-174 °C | [1][6] |

| Density | 1.3227 - 1.324 g/mL at 20-25 °C | [1] |

| Refractive Index (n20/D) | 1.531 |

Spectroscopic Data: The ¹H NMR spectrum of this compound in CDCl₃ shows characteristic signals for the furan ring protons at approximately δ 7.77 (H5), δ 7.50 (H3), and δ 6.65 (H4) ppm.[7]

Synthesis of this compound

The primary and most established methods for synthesizing this compound involve the conversion of 2-furoic acid using a chlorinating agent. The choice of agent and reaction conditions can significantly impact yield, purity, and scalability.

Synthesis via Thionyl Chloride

This is a classic and widely used laboratory-scale method. 2-Furoic acid is refluxed with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[3] The excess thionyl chloride can be removed by distillation, followed by vacuum distillation of the product.

Causality: Thionyl chloride is an effective reagent because it converts the carboxylic acid into a highly reactive acyl chloride, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification. The reaction proceeds via a chlorosulfite intermediate. DMF acts as a catalyst by forming a small amount of a Vilsmeier-type reagent, which is a more potent acylating agent.

| Reagent | Catalyst | Conditions | Yield | Purity | Source |

| Thionyl Chloride | None | Reflux at 100°C for 1 hr | 79% | Not specified | [3] |

| Thionyl Chloride | Zinc Chloride | Dropwise addition | 93.2% | 99.91% | [3] |

Synthesis via Phosgene or Triphosgene

For industrial-scale production, phosgene (COCl₂) or its solid, safer-to-handle equivalent, triphosgene, is often employed.[3][8] The reaction is typically catalyzed by DMF or other tertiary amines/amides.[8] This method can achieve very high purity and yield.

Causality: Phosgene is a highly reactive and cost-effective chlorinating agent. The use of this compound itself as a solvent can streamline the process by eliminating the need for a separate solvent, simplifying product isolation and purification.[8][9]

Experimental Protocol: Synthesis from 2-Furoic Acid and Thionyl Chloride [3]

-

Setup: Equip a 500 mL three-neck flask with a reflux condenser and a thermometer. Connect the top of the condenser to a gas trap (e.g., a bubbler with NaOH solution) to absorb HCl and SO₂ gases.

-

Charging: Add 25g (0.22 mol) of 2-furoic acid and 65g (0.55 mol) of thionyl chloride to the flask.

-

Reaction: Heat the mixture to reflux at 100°C and maintain for 1 hour.

-

Purification:

-

Rearrange the apparatus for distillation.

-

Carefully distill off the excess thionyl chloride (BP: 79°C).

-

Increase the temperature and collect the fraction boiling at 173-174°C. This yields approximately 23g (79%) of this compound.

-

Caption: General workflow for the synthesis of this compound.

Key Reaction Pathways

Nucleophilic Acyl Substitution: The Workhorse Reaction

As with all acyl chlorides, the most prominent reaction of this compound is nucleophilic acyl substitution.[10][11] The high reactivity is due to the electron-withdrawing nature of both the oxygen and chlorine atoms attached to the carbonyl carbon, making it highly electrophilic. The chloride ion is an excellent leaving group.[12] The reaction proceeds via a two-step addition-elimination mechanism, forming a tetrahedral intermediate.[13][14]

Caption: The general addition-elimination mechanism for nucleophilic acyl substitution.

Common Nucleophilic Reactions:

-

Reaction with Alcohols (Esterification): this compound reacts readily with alcohols to form furoate esters.[10][11] To neutralize the HCl byproduct, a non-nucleophilic base such as pyridine or triethylamine is typically added.[11]

-

Reaction with Amines (Amidation): The reaction with ammonia, primary amines, or secondary amines is often vigorous and yields primary, secondary, or tertiary amides, respectively.[10][15] Two equivalents of the amine are generally used: one as the nucleophile and the second to neutralize the HCl byproduct, forming an ammonium salt.[15]

-

Reaction with Water (Hydrolysis): this compound reacts with water to hydrolyze back to 2-furoic acid. For this reason, it must be handled under anhydrous conditions.[11][16]

-

Reaction with Carboxylates (Anhydride Formation): Reaction with a carboxylate salt (e.g., sodium furoate) can be used to form carboxylic anhydrides.[11][13]

Experimental Protocol: General Procedure for N-alkylation with this compound

-

Setup: In a flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (2.0 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermic reaction.

-

Addition: Add this compound (1.0 equivalent) dropwise to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Workup:

-

Quench the reaction with water or a saturated solution of NaHCO₃.

-

Separate the organic layer.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the solvent under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

-

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), this compound can act as an electrophile in a Friedel-Crafts acylation reaction to attach the furoyl group to another aromatic ring.[17]

Mechanism: The Lewis acid coordinates to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates its cleavage to form a resonance-stabilized acylium ion.[18][19] This potent electrophile is then attacked by an electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield an aryl furoyl ketone.[18] A key advantage of Friedel-Crafts acylation over alkylation is that the product (a ketone) is deactivated towards further substitution, preventing polyacylation.[17][18]

Caption: Key stages of the Friedel-Crafts acylation mechanism.

Diels-Alder Cycloaddition

The furan ring in this compound can act as a diene in a [4+2] Diels-Alder cycloaddition with a suitable dienophile.[20][21] This reaction is a powerful tool for constructing complex bicyclic systems (oxanorbornenes).[21]

Causality and Selectivity: The Diels-Alder reaction of furans is often reversible.[22] The aromaticity of the furan ring must be overcome, making the reaction thermodynamically less favorable compared to non-aromatic dienes.[23] The presence of the electron-withdrawing 2-furoyl group influences the reactivity and regioselectivity of the cycloaddition. Reactions often require thermal or pressure promotion. The cycloaddition typically favors the formation of the endo adduct due to secondary orbital interactions, but this product is often the kinetically favored one and can revert or isomerize to the more thermodynamically stable exo adduct.[22]

Caption: Conceptual overview of the Diels-Alder reaction involving a furan derivative.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Corrosivity: It is highly corrosive and causes severe burns to the skin, eyes, and respiratory tract.[2][16][24] It is also a lachrymator (a substance that causes tearing).[2][16]

-

Reactivity with Water: It reacts with moisture to produce corrosive hydrogen chloride gas.[25] All handling should be done under anhydrous conditions, and the compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.[16][25][26]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical safety goggles, a face shield, and gloves resistant to corrosive chemicals.[16][27] All manipulations should be performed inside a certified chemical fume hood.[16]

-

Spill and Disposal: Spills should be absorbed with an inert material like vermiculite or sand and placed in a suitable container for disposal.[16][24] Small quantities can be neutralized by slowly adding to an alcohol (like methanol or ethanol) to convert it to the less reactive ester before disposal according to local regulations.[2]

Conclusion